

Application Notes and Protocols for C188 In Vitro Assays

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Compound of Interest

Compound Name: C188

Cat. No.: B1668180

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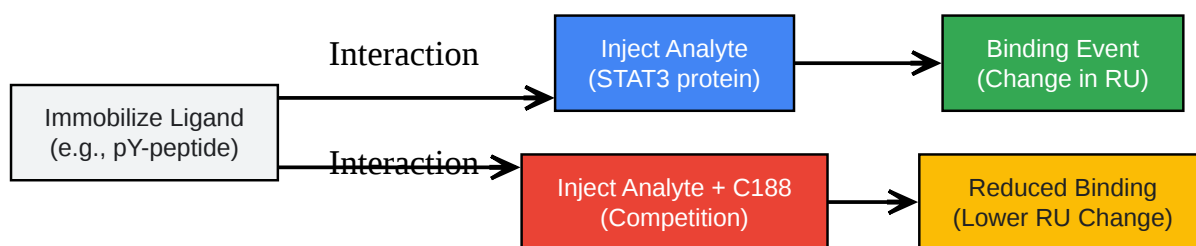
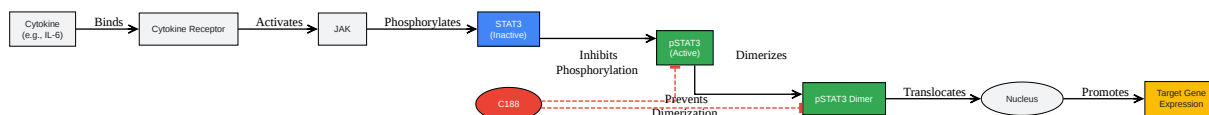
These application notes provide detailed protocols for in vitro assays involving **C188**, a small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). The following sections outline the mechanism of action of **C188**, protocols for relevant in vitro experiments, and quantitative data to facilitate the assessment of its biological activity.

Mechanism of Action

C188 is a STAT3 inhibitor that exerts its anticancer effects by targeting the STAT3 protein.[1] Specifically, it inhibits the binding of the STAT3 SH2 domain to its phosphotyrosine (pY) peptide ligand, a critical step in the activation of the STAT3 signaling pathway.[1][2] By doing so, **C188** effectively blocks the IL-6-mediated phosphorylation of STAT3 and prevents its translocation from the cytoplasm to the nucleus.[1] This inhibition of STAT3 activation leads to the downregulation of STAT3 target genes, many of which are involved in cell survival, proliferation, and angiogenesis.[2][3] **C188** has shown selectivity for STAT3 over the closely related STAT1 protein.[1] The compound has been demonstrated to induce apoptosis in cancer cell lines that exhibit constitutive STAT3 activation.[1]

A more potent analog, **C188-9** (also known as TTI-101), has been developed based on the **C188** scaffold.[3] **C188-9** binds to STAT3 with a significantly higher affinity ($K_d = 4.7 \pm 0.4$ nM) and demonstrates improved efficacy in inhibiting STAT3 activity both in vitro and in vivo.[4][5]

Signaling Pathway of C188 Inhibition



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